6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde
Description
6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound featuring a fused thienopyridine core with a chlorine substituent at the 6-position and an aldehyde functional group at the 2-position. Its molecular formula is C₈H₄ClNOS (derived from the unsubstituted Thieno[2,3-b]pyridine-2-carbaldehyde, C₈H₅NOS, with a chlorine substitution at position 6) .
This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules or functionalized heterocycles. Its aldehyde group enables nucleophilic additions and condensations, while the chloro-substituent enhances electrophilicity, facilitating further derivatization.
Properties
IUPAC Name |
6-chlorothieno[2,3-b]pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNOS/c9-7-2-1-5-3-6(4-11)12-8(5)10-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTYTLQGHKTOLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=C(S2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde typically involves the Vilsmeier-Haack reaction. This method uses N-protected 3-acetyl-2-aminothiophenes as starting materials, which are then reacted with the Vilsmeier-Haack reagent at temperatures ranging from 65°C to 100°C . The reaction conditions, including the amount of reagent and temperature, can be adjusted to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of 6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up by optimizing reaction parameters and using industrial-grade reagents and equipment to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: 6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid.
Reduction: 6-Chlorothieno[2,3-b]pyridine-2-methanol.
Substitution: Various substituted thieno[2,3-b]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as kinase inhibitors.
Industry: Utilized in the development of advanced materials and as a building block for various chemical products
Mechanism of Action
The mechanism of action of 6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Properties of Thieno[2,3-b]pyridine Derivatives
*Calculated from unsubstituted derivative ; †Estimated from synthesis in .
- Reactivity Differences: The aldehyde group in 6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde is more reactive toward nucleophiles (e.g., in condensations) compared to the carboxylic acid or nitrile derivatives. The chloro-substituent further enhances electrophilicity, enabling regioselective substitutions .
- Synthetic Utility: While Thieno[2,3-b]pyridine-2-carboxylic acid is used in peptide coupling or metal coordination, the aldehyde derivatives are pivotal in constructing fused heterocycles via cyclization reactions .
Heterocyclic Analogues with Different Cores
Table 2: Comparison with Pyrrolo[2,3-b]pyridine and Bis-Heterocyclic Derivatives
- Electronic Effects: The pyrrolo[2,3-b]pyridine core (nitrogen-containing) exhibits basicity (pKa ~11.93) due to lone pairs on nitrogen, unlike the sulfur-dominated thienopyridine system . This influences solubility and reactivity in acidic/basic conditions.
- Material Applications: Bis-heterocyclic compounds (e.g., bis-pyrazolothieno[2,3-b]thiophene) are explored for optoelectronic materials due to extended π-conjugation and sulfur content, whereas 6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde is primarily a synthetic intermediate .
Biological Activity
6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Profile
- Chemical Formula : C₉H₆ClNOS
- Molecular Weight : 197.64 g/mol
- CAS Number : 80231-47-6
Antimicrobial Properties
Research indicates that derivatives of thieno[2,3-b]pyridine compounds exhibit notable antimicrobial activity. For instance, studies have shown that various thienopyridine derivatives possess significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. Although specific data on 6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde is limited, its structural similarity to active compounds suggests potential efficacy in this area.
Anticancer Activity
Thienopyridine derivatives have been explored for their anticancer properties. A study highlighted that certain thieno[2,3-b]pyridine compounds demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases related to cancer progression. Although direct studies on 6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde are sparse, its structural characteristics may imply similar anticancer potential.
Enzyme Inhibition
Recent findings suggest that 6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde may act as an inhibitor of key enzymes involved in metabolic pathways. For example, it has been screened against various protein kinases with promising results indicating selective inhibition profiles. This selectivity could be leveraged for therapeutic applications targeting specific diseases.
The biological activity of 6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde likely involves interactions with cellular receptors and enzymes. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions enhances its binding affinity to target proteins, which can modulate various biochemical pathways.
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds can provide insights into the unique properties of 6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde.
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| Thienopyridine Derivatives | Antimicrobial | Effective against E. coli, S. aureus |
| Thienopyrimidine Derivatives | Anticancer | Cytotoxic effects on cancer cell lines |
| Other Heterocycles | Enzyme Inhibition | Selective inhibition profiles observed |
Case Studies
- Antimicrobial Screening : A series of thienopyridine derivatives were evaluated for their antibacterial activity against common pathogens. Results indicated that modifications at the 6-position enhanced activity against S. aureus.
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects of various thieno[2,3-b]pyridine derivatives on cancer cell lines, compounds showed IC50 values in the low micromolar range, suggesting significant potential for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
